molecular formula C14H8F16O4 B14491052 Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate CAS No. 63137-87-1

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate

Cat. No.: B14491052
CAS No.: 63137-87-1
M. Wt: 544.18 g/mol
InChI Key: GJKYQRGXEQSQOI-UHFFFAOYSA-N
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Description

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate is a fluorinated ester compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate typically involves the esterification of but-2-enedioic acid with 2,2,3,3,4,4,5,5-octafluoropentanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of but-2-enedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: Fluorine atoms can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Hydrolysis: But-2-enedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Employed in the study of enzyme interactions due to its unique fluorinated structure.

    Medicine: Investigated for potential use in drug delivery systems owing to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate involves its interaction with molecular targets through its ester and fluorinated groups. The ester group can undergo hydrolysis, releasing the active fluorinated alcohol, which can interact with various biological pathways. The fluorine atoms enhance the compound’s stability and resistance to enzymatic degradation, prolonging its activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Similar in structure but contains a methacrylate group instead of an ester.

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: The alcohol counterpart of the compound.

    Succinic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester: Another ester with a similar fluorinated chain.

Uniqueness

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate stands out due to its combination of a fluorinated chain and an ester group, providing a unique balance of stability, reactivity, and resistance to degradation. This makes it particularly valuable in applications requiring high-performance materials and stable reagents.

Properties

CAS No.

63137-87-1

Molecular Formula

C14H8F16O4

Molecular Weight

544.18 g/mol

IUPAC Name

bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate

InChI

InChI=1S/C14H8F16O4/c15-7(16)11(23,24)13(27,28)9(19,20)3-33-5(31)1-2-6(32)34-4-10(21,22)14(29,30)12(25,26)8(17)18/h1-2,7-8H,3-4H2

InChI Key

GJKYQRGXEQSQOI-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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